BTK Wild-Type Biochemical Potency: Target Compound vs. Ibrutinib and Same-Series Congener
The target compound demonstrates a BTK wild-type IC50 of 0.410 nM in a biochemical enzyme inhibition assay . This value is numerically more potent than ibrutinib (PCI-32765), the first-in-class covalent BTK inhibitor, which has a reported cell-free BTK IC50 of 0.5 nM . Within the same 24-compound assay panel (BindingDB Entry 10815), a structurally distinct BTK inhibitor congener (BDBM570909; US11440904, Compound 7) exhibited a BTK wt IC50 of 0.650 nM—approximately 1.6-fold weaker than the target compound . The assay measured inhibition of wild-type BTK enzymatic activity using a standardized protocol across all 24 compounds, providing internally consistent comparator data .
| Evidence Dimension | BTK wild-type enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.410 nM |
| Comparator Or Baseline | Ibrutinib: 0.5 nM (cell-free assay); BDBM570909: 0.650 nM (same assay panel, Entry 10815) |
| Quantified Difference | 1.2-fold more potent than ibrutinib (numerical comparison across studies); 1.6-fold more potent than BDBM570909 in the same assay panel |
| Conditions | Biochemical kinase inhibition assay; BTK wild-type; panel of 24 compounds tested under identical conditions (BindingDB Entry 10815) |
Why This Matters
Sub-nanomolar potency is a threshold criterion for chemical probe suitability; the 0.410 nM value positions this compound ahead of both the clinical benchmark (ibrutinib) and an intra-panel comparator in the same assay system, supporting its selection as a high-potency BTK tool compound.
- [1] BindingDB PrimarySearch_ki, Entry 10815. Inhibition of BTK wt, BTK(C481S), BMX, FAK, ITK, EGFR wt—panel of 24 compounds. Target compound IC50: 0.410 nM. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=10815 View Source
- [2] Honigberg LA et al. (2010) Proc Natl Acad Sci USA 107(29):13075-80. Ibrutinib (PCI-32765) BTK IC50: 0.5 nM in cell-free assay. Also: ChemicalBook. BTK inhibitor Ibrutinib IC50: 0.5 nM. https://www.chemicalbook.cn View Source
- [3] BindingDB BDBM570909 (US11440904, Compound 7). BTK wt IC50: 0.650 nM in Entry 10815 panel assay. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=570909 View Source
